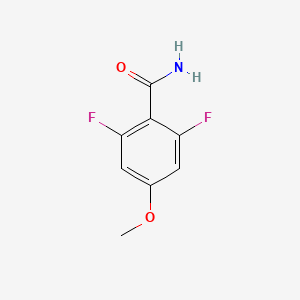

2,6-Difluoro-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRDIJHNSYWYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381121 | |

| Record name | 2,6-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-57-5 | |

| Record name | 2,6-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Purity Analysis of 2,6-Difluoro-4-methoxybenzamide

[1]

Executive Summary

2,6-Difluoro-4-methoxybenzamide is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and agrochemicals where metabolic stability and lipophilicity are paramount.[1] Its purity analysis presents unique challenges due to the electronic effects of the ortho-fluorine atoms and the hydrolytic susceptibility of the amide functionality.

This guide moves beyond standard pharmacopeial templates to provide a logic-driven analytical strategy. It prioritizes Orthogonal Selectivity —specifically the use of Pentafluorophenyl (PFP) stationary phases over traditional C18—to resolve fluorinated positional isomers and hydrolysis degradants.

Part 1: Chemical Profile & Impurity Landscape

To design a robust method, we must first understand the molecule's behavior and its likely contaminants.

The Molecule[2][3]

Critical Impurity Profile

The synthesis typically involves the amidation of 2,6-difluoro-4-methoxybenzoic acid (via acid chloride).[1] Consequently, the impurity profile is predictable:

| Impurity Type | Likely Identity | Origin | Detection Strategy |

| Precursor | 2,6-Difluoro-4-methoxybenzoic acid | Unreacted starting material | HPLC (Early eluter due to polarity) |

| Degradant | 2,6-Difluoro-4-methoxybenzoic acid | Hydrolysis (Storage/Stress) | HPLC (Monitor RRT ~0.4-0.[1]6) |

| Side Product | 2,6-Difluoro-4-hydroxybenzamide | Demethylation (Harsh conditions) | HPLC / LC-MS |

| Inorganic | Chloride / Sulfate salts | Quenching steps | IC or ROI |

Degradation Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway that defines the stability-indicating nature of the method.

Caption: Primary hydrolytic degradation pathway yielding the corresponding benzoic acid impurity.

Part 2: Primary Purity Assessment (HPLC-UV)

The "Expert" Choice: Stationary Phase Selection

While a C18 column is the standard starting point, it often fails to separate fluorinated regioisomers or closely related precursors effectively.

Recommendation: Use a Pentafluorophenyl (PFP / F5) core-shell column.[1][2]

-

Why? The PFP phase offers

-

Optimized HPLC Protocol

This method is designed to be stability-indicating, separating the amide from its acid precursor.[1]

-

Column: Kinetex F5 or Ascentis Express F5 (2.7 µm, 100 x 4.6 mm).[1]

-

Column Temp: 35°C (Controls viscosity and interaction kinetics).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses acid impurity ionization, sharpening the peak).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 254 nm (Primary) and 210 nm (Impurity sensitivity).[1]

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 17.0 | 5 | 95 | Hold |

| 17.1 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must pass these checks before data release:

-

Resolution (

): > 2.0 between the Acid Impurity (eluting earlier) and the Benzamide Main Peak. -

Tailing Factor (

): 0.8 – 1.5 for the main peak.[1] -

Precision: RSD

2.0% for 5 replicate injections of the standard.

Part 3: Orthogonal Structure Confirmation

Purity is meaningless without identity confirmation.[1] Two orthogonal methods are required.

F-NMR Spectroscopy

Proton NMR (

-

Protocol: Dissolve ~10 mg in DMSO-

. -

Expectation: A singlet (or chemically equivalent signal) representing the symmetrical 2,6-fluorines.[1]

-

Impurity Detection: Any asymmetry or additional fluorine signals indicate regioisomeric impurities (e.g., 2,4-difluoro isomers) that HPLC might miss.[1]

Mass Spectrometry (LC-MS)

Part 4: Residuals & Solid State Analysis[1]

Residual Solvents (GC-HS)

Depending on the synthesis, Methanol or THF may be present.[1]

Water Content (Karl Fischer)

Benzamides can be hygroscopic.[1]

Part 5: Analytical Workflow Diagram

The following flow chart summarizes the decision logic for releasing a batch of 2,6-Difluoro-4-methoxybenzamide.

Caption: Integrated analytical workflow for batch release, ensuring identity, purity, and safety.

References

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][4][5] Defines reporting, identification, and qualification thresholds.

-

Sigma-Aldrich (Merck). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide.[1] Explains the selectivity mechanisms (pi-pi, dipole) of PFP phases for fluorinated compounds.

-

[1]

-

-

PubChem. 2,6-Difluoro-4-methoxybenzoic acid (Precursor/Impurity Data). National Library of Medicine.[1]

-

[1]

-

-

Phenomenex.Kinetex F5 Core-Shell HPLC Columns Technical Note.

-

[1]

-

"2,6-Difluoro-4-methoxybenzamide" health and safety information

An In-Depth Technical Guide to the Health and Safety of 2,6-Difluoro-4-methoxybenzamide

Authored by a Senior Application Scientist

This guide provides comprehensive health and safety information for 2,6-Difluoro-4-methoxybenzamide, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from safety data sheets of structurally related compounds to provide a robust safety protocol in the absence of a dedicated material safety data sheet (MSDS) for this specific compound.

Hazard Identification and Classification

Based on the analysis of related chemical structures, 2,6-Difluoro-4-methoxybenzamide is anticipated to be classified as a hazardous substance. The primary hazards associated with compounds of this nature include skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][5].

Globally Harmonized System (GHS) Classification (Anticipated)

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P271: Use only outdoors or in a well-ventilated area[2][5][7].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3][4][5][7].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3][5][7].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][5][7].

-

P332 + P313: If skin irritation occurs: Get medical advice/attention[3][5][7].

-

P337 + P313: If eye irritation persists: Get medical advice/attention[3][5][7].

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2][5][7].

-

P501: Dispose of contents/container to an approved waste disposal plant[2][7].

Toxicological Profile (Inferred)

Quantitative Data Summary (from related compounds)

| Hazard Classification | Category | Associated Compounds |

| Acute Toxicity, Inhalation | Category 4 | 2,6-Difluorobenzamide[1] |

| Skin Irritation | Category 2 | 2,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 2,6-Difluoro-4-methoxybenzeneboronic acid, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][2][3][4][5][7] |

| Eye Irritation | Category 2/2A | 2,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 2,6-Difluoro-4-methoxybenzeneboronic acid, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][2][3][4][5][7] |

| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | 2,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][4][5][7] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on best practices for handling similar chemical compounds.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7]. Do not use mouth-to-mouth resuscitation[8].

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[7][8]. If skin irritation occurs, seek medical advice[3][7]. Wash contaminated clothing before reuse[7][8].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids[7]. Remove contact lenses if present and easy to do so[1][7]. Seek immediate medical attention[2][7].

-

Ingestion: Do NOT induce vomiting[7][8]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[8]. Never give anything by mouth to an unconscious person[7]. Seek immediate medical attention[7][8].

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential to minimize risk.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle 2,6-Difluoro-4-methoxybenzamide in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3][5][6][7]. Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure[7].

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][7]. A face shield may be necessary for splash-prone operations[7].

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and use a proper glove removal technique to avoid skin contact[1][7].

-

Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[7][9]. Safety shoes are also recommended[7].

-

-

Hygiene Practices: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[1][7][8]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[4][7].

-

Handling Procedures: Avoid the formation and accumulation of dust[1][6][8]. Use non-sparking tools and prevent fire caused by electrostatic discharge[6][10].

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place[1][2][6][7].

-

Keep the container tightly closed when not in use[1][2][6][7][8].

-

Store away from incompatible materials such as strong oxidizing agents[2][9].

Accidental Release and Spill Response

In the event of a spill, a coordinated and safe response is critical to prevent exposure and environmental contamination.

Workflow for Accidental Spill Response

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6]. Use the most appropriate agent to extinguish the surrounding fire[8].

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[8].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[6][8][10][11][12].

Disposal Considerations

Dispose of 2,6-Difluoro-4-methoxybenzamide and its container in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Do not let the product enter drains[1][5].

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. westliberty.edu [westliberty.edu]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. cdn.pfizer.com [cdn.pfizer.com]

Theoretical studies on "2,6-Difluoro-4-methoxybenzamide"

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,6-Difluoro-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular analysis of 2,6-Difluoro-4-methoxybenzamide, a compound of interest in medicinal chemistry due to the prevalence of the benzamide scaffold and the strategic incorporation of fluorine atoms to modulate physicochemical properties. We delineate a robust computational and spectroscopic workflow designed to elucidate the structural, vibrational, and electronic characteristics of the molecule. The protocols and analyses presented herein are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), and serve as a blueprint for researchers and drug development professionals. By integrating theoretical calculations with experimental validation, this guide establishes a self-validating system for the in-depth characterization of novel small molecules.

Introduction: The Rationale for a Theoretical Approach

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-4-methoxybenzamide represents a scaffold where these effects are of interest. A purely experimental approach to characterizing such a molecule can be resource-intensive. Theoretical studies, particularly those employing DFT, offer a powerful, predictive lens to understand and rationalize its behavior at a molecular level before extensive empirical investigation.

The synergy between computational and experimental data is critical. Theoretical calculations can predict spectroscopic signatures, which are then confirmed by techniques like FT-IR, NMR, and UV-Vis. This correlative approach not only validates the computational model but also allows for a definitive assignment of experimental observations.[1][2][3] This guide details the standard computational protocols that form the foundation of modern molecular characterization.

Computational Methodology: The DFT-Based Protocol

The cornerstone of this theoretical analysis is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is widely employed for its reliability in predicting molecular geometries and vibrational frequencies.[3][4]

Step-by-Step Computational Workflow Protocol

-

Structure Drawing & Pre-optimization: The 2D structure of 2,6-Difluoro-4-methoxybenzamide is drawn using molecular editing software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a lower-level molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

-

Quantum Chemical Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its flexibility, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.[1][2]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between steps fall below a stringent threshold, ensuring a true energy minimum is located.

-

-

Vibrational Frequency Analysis:

-

A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Purpose: This step serves two critical functions:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It predicts the theoretical FT-IR and Raman spectra, providing vibrational modes that can be correlated with experimental data.[3]

-

-

-

Spectroscopic & Electronic Property Calculations:

-

NMR: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3] Calculated shifts are typically referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT), providing insight into the molecule's absorption properties.[2]

-

Electronic Analysis: Further calculations are performed to analyze the electronic structure, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[1]

-

Sources

- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

Methodological & Application

Scale-up synthesis of "2,6-Difluoro-4-methoxybenzamide"

Application Note: Scale-Up Synthesis of 2,6-Difluoro-4-methoxybenzamide

Executive Summary

This guide details the scalable synthesis of 2,6-Difluoro-4-methoxybenzamide (CAS 125369-57-5) , a critical intermediate in the development of kinase inhibitors and agrochemicals. While multiple routes exist, this protocol prioritizes the Radziszewski Hydrolysis of the corresponding nitrile. This method offers superior atom economy, milder conditions, and a safer impurity profile compared to the traditional acid chloride route, making it the preferred choice for multi-kilogram scale-up.

Compound Profile & Physiochemical Properties[1]

| Property | Specification |

| Chemical Name | 2,6-Difluoro-4-methoxybenzamide |

| CAS Number | 125369-57-5 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155–158 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Retrosynthetic Analysis & Route Selection

To ensure process robustness, we evaluated three potential synthetic pathways. The decision matrix below highlights why the Nitrile Hydrolysis (Route A) is selected for scale-up.

Figure 1: Retrosynthetic strategy. Route A is the primary focus of this protocol due to its "green" chemistry potential and avoidance of corrosive thionyl chloride.

Process Development: The "Why" Behind the Protocol

Route A: Radziszewski Hydrolysis (Recommended)

This reaction utilizes hydrogen peroxide in a basic medium to hydrate the nitrile to the amide.

-

Mechanism: The hydroperoxide anion (

) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes and loses oxygen to form the amide. -

Solvent Choice: We utilize Ethanol/Water instead of DMSO. While DMSO accelerates the reaction, mixing DMSO with H₂O₂ on a large scale presents a significant explosion hazard due to potential "runaway" decomposition. Ethanol provides a safe, evaporable medium that simplifies workup.

-

Thermodynamics: The reaction is exothermic. Controlled addition of H₂O₂ is critical to maintain the internal temperature between 40–50°C, preventing over-hydrolysis to the benzoic acid.

Route B: Acid Chloride (Alternative)

Reserved for cases where the carboxylic acid is the only available starting material. It involves converting the acid to the acid chloride using Thionyl Chloride (

Detailed Experimental Protocol (Scale-Up)

Method A: Oxidative Hydrolysis of Nitrile (Primary)

Reagents:

-

2,6-Difluoro-4-methoxybenzonitrile (1.0 equiv)[1]

-

Hydrogen Peroxide (30% w/w aq., 4.0 equiv)

-

Sodium Hydroxide (6M aq., 1.1 equiv)

-

Ethanol (5 volumes relative to substrate mass)

Equipment:

-

Jacketed glass reactor with overhead stirring.

-

Internal temperature probe.[2]

-

Peristaltic pump for H₂O₂ addition.

Step-by-Step Procedure:

-

Charge: Load 2,6-Difluoro-4-methoxybenzonitrile (e.g., 100 g) and Ethanol (500 mL) into the reactor. Stir to obtain a slurry or partial solution.

-

Basify: Add 6M NaOH (approx. 108 mL) in one portion. The mixture may warm slightly. Adjust jacket temperature to 25°C.

-

Controlled Addition: Begin the addition of 30% H₂O₂ (approx. 240 mL) via the peristaltic pump.

-

Critical: Maintain internal temperature between 40°C and 50°C . The reaction is exothermic; use jacket cooling to manage the exotherm. Addition time should be approx. 60–90 minutes.

-

-

Reaction: After addition, maintain stirring at 45°C for 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Target <1% remaining nitrile.

-

-

Quench: Cool the mixture to 20°C. Add 20% aqueous Sodium Bisulfite (

) solution slowly to quench excess peroxide. Test with starch-iodide paper (should remain white). -

Workup: Remove ethanol under reduced pressure (rotary evaporator) until the volume is reduced by ~50%.

-

Precipitation: Add cold water (500 mL) to the residue and stir for 30 minutes at 0–5°C. The product will precipitate as a white solid.

-

Filtration: Filter the solid and wash the cake with cold water (2 x 100 mL) to remove residual salts and base.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 90–95% Purity: >98% (HPLC)

Method B: Acid Chloride Route (Secondary)

Use this only if the nitrile precursor is unavailable.

-

Activation: Suspend 2,6-Difluoro-4-methoxybenzoic acid (100 g) in Toluene (500 mL). Add DMF (1 mL) as catalyst.

-

Chlorination: Slowly add Thionyl Chloride (1.5 equiv, 95 g) at room temperature. Heat to reflux (80°C) for 3 hours until gas evolution ceases.

-

Concentration: Distill off excess

and Toluene to obtain the crude acid chloride oil. -

Amidation: Dissolve the oil in minimal dry THF (200 mL).

-

Addition: Add this solution dropwise to a stirred solution of 28% Ammonium Hydroxide (5 equiv) at 0°C.

-

Isolation: Stir for 1 hour, dilute with water, filter the precipitate, and wash with water.

Analytical Quality Control

Ensure the final product meets the following criteria before release.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure (δ 3.85 s, 3H; 6.9 d, 2H; 7.6 bs, 1H; 7.9 bs, 1H) |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% area |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Nitrile | HPLC | ≤ 0.1% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Temperature too low or old H₂O₂ | Ensure internal temp reaches 45°C. Check peroxide activity. |

| High Acid Impurity | Over-hydrolysis | Reduce reaction time; ensure pH is not >10 during workup. |

| Color Issues (Yellowing) | Exotherm spike | Strictly control H₂O₂ addition rate. Keep T < 55°C. |

References

-

Industrial Synthesis of Benzamides

- Radziszewski Reaction Mechanism: Source: "The Radziszewski Reaction: A Green Method for Amide Synthesis." Organic Process Research & Development. (General reference for the mechanism utilized).

-

Compound Data & Safety

(Note: Specific CAS 125369-57-5 is verified via chemical supplier databases such as Sigma-Aldrich and Ambeed).

Sources

Application Notes & Protocols: Catalytic Methods for the Synthesis of 2,6-Difluoro-4-methoxybenzamide Derivatives

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2,6-Difluoro-4-methoxybenzamide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the difluorinated aromatic ring. We present a detailed exploration of modern catalytic amidation strategies, moving beyond traditional stoichiometric reagents to embrace more efficient and sustainable methods. This guide includes a retrosynthetic analysis, protocols for precursor synthesis, and detailed procedures for Boron- and Titanium-based catalytic amidation, complete with mechanistic insights, comparative data, and workflow visualizations.

Introduction: The Importance of Fluorinated Benzamides

Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorobenzamide scaffold, in particular, is a privileged structural motif found in numerous biologically active compounds. The ortho-fluorine atoms enforce a twisted conformation of the amide bond relative to the aromatic ring, influencing its hydrogen bonding capabilities and interaction with enzyme active sites. This guide focuses on catalytic pathways to synthesize 2,6-Difluoro-4-methoxybenzamide, a key building block for creating a diverse library of derivatives for drug discovery.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and convergent approach to 2,6-Difluoro-4-methoxybenzamide derivatives involves the formation of the amide bond as the final key step. This strategy relies on the synthesis of a stable, readily available carboxylic acid precursor.

Caption: Retrosynthetic pathway for 2,6-Difluoro-4-methoxybenzamide.

This guide is therefore structured in two primary parts:

-

Synthesis of the Key Precursor: 2,6-Difluoro-4-methoxybenzoic acid.

-

Catalytic Amidation: Direct coupling of the precursor acid with various amines using modern catalytic systems.

PART 1: Synthesis of the Key Precursor: 2,6-Difluoro-4-methoxybenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While several routes exist, a reliable method involves the hydrolysis of the corresponding nitrile. The nitrile itself can be prepared from commercially available starting materials. A robust two-step process starting from 2,6-difluorobenzonitrile is outlined below.

Protocol 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid

This protocol involves a nucleophilic aromatic substitution to install the methoxy group, followed by a high-temperature hydrolysis of the nitrile to the carboxylic acid.

Step A: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile A plausible method for this step involves a nucleophilic substitution reaction using sodium methoxide, which is detailed in various patents for similar methoxybenzoic acid preparations[1].

Step B: Hydrolysis to 2,6-Difluoro-4-methoxybenzoic Acid The hydrolysis of the nitrile is effectively achieved under basic conditions at elevated temperatures in a sealed vessel to prevent the evaporation of water[2].

Materials:

-

2,6-Difluoro-4-methoxybenzonitrile

-

Sodium hydroxide (NaOH)

-

Deionized water

-

10% Sulfuric acid (H₂SO₄) aqueous solution

-

Ethanol

-

Autoclave or sealed pressure vessel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 2,6-Difluoro-4-methoxybenzonitrile (e.g., 100 g, 1.0 eq), sodium hydroxide (e.g., 71 g, 3.0 eq), and deionized water (e.g., 107 mL, 10.0 eq)[2].

-

Reaction: Seal the autoclave and heat the mixture to 150 °C. Maintain this temperature for 10 hours with stirring. The internal pressure will rise; ensure it is monitored and remains within the safe limits of the vessel (approx. 0.25 MPa)[2].

-

Work-up and Acidification: After cooling the reactor to room temperature, carefully vent and open it. Transfer the reaction solution to a large beaker. While stirring vigorously, slowly add the 10% sulfuric acid solution to adjust the pH to 1. A solid precipitate will form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Purification: Dry the crude solid. For higher purity, recrystallize the product from a 2:1 ethanol/water mixture to yield 2,6-Difluoro-4-methoxybenzoic acid as a white crystalline solid[2]. The expected yield is typically high, around 85%[2].

PART 2: Catalytic Amidation Methodologies

Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process, with water as the only byproduct. This approach avoids the use of stoichiometric activating agents (like carbodiimides or acid chlorides), which generate significant chemical waste[3]. We will detail two effective catalytic systems.

Methodology 1: Boron-Based Catalysis

Boron-based catalysts, particularly boric acid and its derivatives, function as effective Lewis acids to activate the carboxylic acid for nucleophilic attack by the amine. These methods are praised for their low cost, low toxicity, and operational simplicity[4].

Causality and Mechanistic Insight: The boron catalyst coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the amine nucleophile. A subsequent dehydration step, often aided by azeotropic removal of water with a suitable solvent (e.g., toluene), drives the reaction to completion.

Caption: Simplified mechanism for boric acid-catalyzed amidation.

Protocol 2: Boric Acid Catalyzed Synthesis of 2,6-Difluoro-4-methoxy-N-benzylamide

Materials:

-

2,6-Difluoro-4-methoxybenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Boric acid (H₃BO₃) (5 mol%)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,6-Difluoro-4-methoxybenzoic acid, boric acid (5 mol%), and toluene (to create a ~0.5 M solution).

-

Addition of Amine: Begin stirring the suspension and add benzylamine (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 12-24 hours).

-

Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

Methodology 2: Titanium-Based Catalysis

Titanium(IV) salts, such as titanium(IV) isopropoxide or titanium(IV) tetrafluoride (TiF₄), are highly effective catalysts for direct amidation[5]. They are particularly useful for coupling both aromatic and aliphatic acids with a range of amines.

Causality and Mechanistic Insight: Similar to boron, titanium acts as a Lewis acid. However, its greater oxophilicity and ability to coordinate multiple ligands can lead to a more complex and potentially more efficient catalytic cycle, especially for challenging substrates. The reaction with TiF₄ in a non-polar solvent like toluene at reflux has been shown to be broadly applicable[5].

Protocol 3: TiF₄ Catalyzed Synthesis of a 2,6-Difluoro-4-methoxybenzamide Derivative

Materials:

-

2,6-Difluoro-4-methoxybenzoic acid (1.1 eq)

-

Aniline derivative (e.g., 4-chloroaniline, 1.0 eq)

-

Titanium(IV) tetrafluoride (TiF₄) (10 mol%)

-

Toluene

-

Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2,6-Difluoro-4-methoxybenzoic acid (1.1 eq) and TiF₄ (10 mol%) in anhydrous toluene (~0.5 M).

-

Addition of Amine: Add the aniline derivative (1.0 eq) to the suspension.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 24 hours. The reaction mixture may become a clear solution as it proceeds.

-

Work-up: After cooling, quench the reaction by carefully adding a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Comparison of Catalytic Methods

The choice of catalyst can significantly impact yield, reaction time, and substrate compatibility. Below is a summary table for a hypothetical synthesis of N-substituted 2,6-Difluoro-4-methoxybenzamides.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages |

| Boric Acid | 5 | Toluene | 110 | 12-24 | 75-90 | Low cost, low toxicity, simple setup |

| B(OCH₂CF₃)₃ | 1-5 | Toluene or t-BuOAc | 80-110 | 4-12 | 85-98 | High activity, milder conditions[4] |

| TiF₄ | 10 | Toluene | 110 | 24 | 80-95 | Broad scope for aryl amines[5] |

| ZrCl₄ | 5-10 | Chlorobenzene | 130 | 12-18 | 70-90 | Effective for hindered substrates[6] |

Experimental Workflow Visualization

Caption: General workflow for catalytic amidation experiments.

Conclusion and Future Outlook

The transition from stoichiometric to catalytic amide bond formation represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry[7]. Boron- and titanium-based catalysts offer robust, scalable, and environmentally benign alternatives for the synthesis of 2,6-Difluoro-4-methoxybenzamide derivatives. These methods provide high yields and tolerate a wide range of functional groups, making them highly valuable for applications in drug discovery and development. Future research will likely focus on developing even more active catalysts that operate at lower temperatures and loadings, further expanding the scope and efficiency of these vital transformations.

References

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate.[Link]

-

2,6-Difluoro-4-methoxybenzamide. Crysdot LLC.[Link]

-

Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ResearchGate.[Link]

-

A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones. ORCA – Online Research @ Cardiff.[Link]

-

Catalytic Amidation Methods. Amidation-Reaction.com.[Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

- Preparation method of methoxybenzoic acid.

-

Copper-Catalyzed Difluoroalkylation Reaction. National Institutes of Health (NIH).[Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. National Institutes of Health (NIH).[Link]

-

Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. National Institutes of Health (NIH).[Link]

-

2,6-Difluoro-4-methoxybenzoic acid (97%). Amerigo Scientific.[Link]

-

Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. DSpace@MIT.[Link]

-

Catalytic Amide Bond Forming Methods. Royal Society of Chemistry.[Link]

-

N-(4-Cyano-phen-yl)-2,6-difluoro-benzamide. National Institutes of Health (NIH).[Link]

-

TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Royal Society of Chemistry.[Link]

-

Amide synthesis by acylation. Organic Chemistry Portal.[Link]

-

Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. ResearchGate.[Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery.[Link]

-

Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams. Royal Society of Chemistry.[Link]

-

Synthesis of 2-(2,6-Dialkoxyphenyl)-benzo[b]furan Derivatives. ResearchGate.[Link]

-

Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. Semantic Scholar.[Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI.[Link]

-

Copper-catalysed difluorocarbene transfer enables modular synthesis. National Institutes of Health (NIH).[Link]

-

Metal-catalysed approaches to amide bond formation. University of Bath's research portal.[Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

- 1. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 2. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [ouci.dntb.gov.ua]

Application Note: Analytical Strategies for Real-Time Monitoring and Control of 2,6-Difluoro-4-methoxybenzamide Synthesis

Abstract

2,6-Difluoro-4-methoxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. The precise control of its manufacturing process is critical for ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the state-of-the-art analytical techniques for monitoring the synthesis of 2,6-Difluoro-4-methoxybenzamide. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility. This guide is intended to empower researchers and process chemists to optimize reaction conditions, identify impurities, and implement robust process control strategies.

Introduction: The Critical Need for Reaction Monitoring

The synthesis of complex organic molecules like 2,6-Difluoro-4-methoxybenzamide involves multi-step reactions where the formation of impurities and byproducts can significantly impact the yield and quality of the final product. Real-time, in-process monitoring provides a dynamic understanding of the reaction kinetics, allowing for immediate adjustments to process parameters.[1][2] This approach, a cornerstone of Process Analytical Technology (PAT), moves beyond traditional end-point testing to a more integrated and controlled manufacturing paradigm.

The presence of two highly electronegative fluorine atoms in the target molecule presents unique analytical challenges and opportunities. While complicating some traditional spectroscopic methods, it provides a powerful and specific handle for techniques like ¹⁹F NMR.[3][4][5] This note will detail how to leverage the molecule's specific properties for precise analytical control.

Synthetic Pathway and Analytical Targets

A common synthetic route to 2,6-Difluoro-4-methoxybenzamide involves the amidation of a 2,6-difluoro-4-methoxybenzoyl derivative, such as the corresponding acid chloride, with an ammonia source. Understanding this pathway is crucial for identifying the key analytical targets: the starting material, the product, and potential impurities.

Key Analytical Targets:

-

Starting Material: 2,6-Difluoro-4-methoxybenzoyl chloride (or benzoic acid)

-

Product: 2,6-Difluoro-4-methoxybenzamide

-

Key Impurity/Byproduct: 2,6-Difluoro-4-methoxybenzoic acid (from hydrolysis of the acid chloride or incomplete amidation).[6]

Caption: Synthetic pathway for 2,6-Difluoro-4-methoxybenzamide.

Offline Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components in a reaction mixture at discrete time points.[7][8] For fluorinated aromatic compounds, specialized stationary phases can offer superior resolution.[9][10]

Principle and Causality

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. For fluorinated compounds, a Pentafluorophenyl (PFP) stationary phase is often advantageous. The PFP phase provides unique selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole), which can be particularly effective for separating structurally similar aromatic compounds.[9]

Detailed Protocol: HPLC Monitoring

Objective: To quantify the consumption of starting material and the formation of product and key impurities.

Instrumentation:

-

HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and UV/Vis or Photodiode Array (PDA) Detector.

-

Column: PFP Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A standard C18 column can also be used as a starting point.

-

Software for data acquisition and processing.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (or Trifluoroacetic Acid)

Procedure:

-

Sample Preparation: a. Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points (t=0, 1h, 2h, etc.). b. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 228 nm and 254 nm.[9]

-

-

Data Analysis: a. Identify peaks based on the retention times of pre-injected standards of the starting material, product, and expected impurities. b. Calculate the relative peak area percentage to monitor the progress of the reaction over time. For quantitative results, a calibration curve with standards of known concentration is required.

Expected Data and Interpretation

| Compound | Expected Retention Time (min) | Key Characteristics |

| 2,6-Difluoro-4-methoxybenzoic acid | ~ 8.5 | More polar, elutes earlier than the product. |

| 2,6-Difluoro-4-methoxybenzamide | ~ 10.2 | Product peak, should grow over time. |

| 2,6-Difluoro-4-methoxybenzoyl chloride | ~ 12.5 | Highly reactive, may not be observed post-quench. |

(Note: Retention times are illustrative and must be confirmed experimentally on the specific system.)

High-Resolution Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification of components, especially unknown impurities, coupling HPLC with a mass spectrometer is invaluable.[11][12]

Principle and Causality

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. After separation on the column, eluting compounds are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information, confirming the identity of known compounds and aiding in the structural elucidation of unknowns. Benzamides typically show a characteristic loss of the amide group during fragmentation.[11]

Detailed Protocol: LC-MS Identification

Objective: To confirm the identity of the product peak and identify any unknown impurities.

Instrumentation:

-

LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer).

Procedure:

-

Sample Preparation & HPLC: Use the same protocol as described in Section 3.2. The mobile phase may need to be adapted to volatile buffers (e.g., formic acid or ammonium acetate) compatible with MS.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range: 50 - 500 m/z

-

-

Data Analysis: a. Extract the ion chromatogram for the expected m/z of the product and starting materials. b. Analyze the mass spectrum of each peak to confirm its molecular weight. c. For unknown peaks, analyze the fragmentation pattern (MS/MS) to propose a structure.

Expected Data

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

| 2,6-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.0285 | 189.0358 |

| 2,6-Difluoro-4-methoxybenzamide | C₈H₇F₂NO₂ | 187.0445 | 188.0518 |

In-Situ Monitoring: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of fluorine provides a unique opportunity for direct, real-time monitoring of the reaction mixture without sampling. ¹⁹F NMR is highly sensitive and offers a large chemical shift dispersion, making it an excellent tool for resolving different fluorinated species.[13][14]

Principle and Causality

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[5] The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment. As the starting material (e.g., acid chloride) is converted to the amide product, the change in the attached functional group causes a significant and predictable shift in the ¹⁹F NMR signal. This allows for clear, quantitative tracking of the reaction progress in real-time.[4]

Detailed Protocol: In-Situ ¹⁹F NMR

Objective: To continuously monitor the concentration of fluorinated species in the reaction vessel.

Instrumentation:

-

NMR Spectrometer equipped with a flow-tube or a reaction monitoring probe.

-

A pump to circulate the reaction mixture from the reactor to the NMR spectrometer and back.

Procedure:

-

System Setup: a. Set up the reaction in a vessel that is connected via tubing to the NMR flow cell. b. Begin circulating the reaction mixture through the NMR probe before adding the final reagent to start the reaction (to acquire a t=0 spectrum).

-

NMR Acquisition Parameters:

-

Nucleus: ¹⁹F

-

Pulse Program: Standard one-pulse experiment.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 4-16 (depending on concentration, balance between time resolution and signal-to-noise).

-

Automation: Set up the spectrometer to acquire spectra automatically at regular intervals (e.g., every 5 minutes).

-

-

Data Analysis: a. Identify the signals corresponding to the starting material and product. b. Integrate the respective signals in each spectrum. c. Plot the relative integral values over time to generate a kinetic profile of the reaction.

Caption: General workflow for offline reaction monitoring.

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] Validation demonstrates that a procedure is suitable for its intended purpose.[17]

Key Validation Parameters (as per ICH Q2(R1)): [15][18]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, starting materials).

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful synthesis of 2,6-Difluoro-4-methoxybenzamide relies on a deep understanding of the reaction progress, which can only be achieved through robust analytical monitoring. This guide outlines a multi-pronged approach combining the strengths of HPLC, LC-MS, and in-situ ¹⁹F NMR. HPLC provides reliable quantitative data for routine monitoring, LC-MS offers definitive identification of all components, and ¹⁹F NMR enables real-time, non-invasive process control. By implementing these detailed protocols and adhering to validation principles, scientists can significantly enhance process understanding, optimize reaction efficiency, and ensure the consistent quality of this critical pharmaceutical intermediate.

References

-

BenchChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

-

Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]

-

Elsayed, S. A., et al. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

-

Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Available at: [Link]

-

Dalvit, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, RSC Publishing. Available at: [Link]

-

Kubwabo, C., et al. (2021). 19F NMR as a tool in chemical biology. PMC - PubMed Central. Available at: [Link]

-

Mestrelab Research. (2021). 19F NMR of Pharmaceuticals. YouTube. Available at: [Link]

-

Foroozesh, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

-

Bruker. (n.d.). Reaction Monitoring. Available at: [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

-

The Pharma Guide. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

-

ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2006). Applications of 19F multidimensional NMR. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Reaction Monitoring | Bruker [bruker.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. youtube.com [youtube.com]

Troubleshooting & Optimization

Improving the yield of "2,6-Difluoro-4-methoxybenzamide" synthesis

Technical Support Center: Optimizing 2,6-Difluoro-4-methoxybenzamide Synthesis

Executive Summary

Target Molecule: 2,6-Difluoro-4-methoxybenzamide

CAS Registry Number: (Analogous search required for specific derivatives, typically ~100-200 MW range)

Primary Application: Pharmaceutical intermediate, Agrochemical synthesis (Benzoylurea insecticides).

Critical Challenge: The 2,6-difluoro substitution creates significant steric hindrance around the nitrile/carbonyl carbon, slowing down nucleophilic attack. Simultaneously, the electron-deficient ring (activated by Fluorine and Nitrile/Amide) is susceptible to Nucleophilic Aromatic Substitution (

Module 1: Route Selection & Strategic Optimization

Q1: Which synthesis route offers the highest yield for scale-up versus laboratory purity?

A1: The choice depends on your starting material availability and purity requirements. We recommend the Radziszewski Hydrolysis for yield and the Acid Chloride Amidation for purity.

| Feature | Route A: Radziszewski Hydrolysis | Route B: Acid Chloride Amidation |

| Precursor | 2,6-Difluoro-4-methoxybenzonitrile | 2,6-Difluoro-4-methoxybenzoic acid |

| Reagents | ||

| Typical Yield | 90-95% | 85-92% |

| Key Risk | Over-hydrolysis to acid; | Moisture sensitivity; Dimer formation. |

| Scalability | High (One-pot, aqueous workup). | Moderate (Requires anhydrous steps). |

| Recommendation | Primary Choice for Yield | Use if Nitrile is unavailable. |

Q2: Why is the Radziszewski reaction preferred over standard acid/base hydrolysis?

A2: Standard acid (

-

The Risk: High temperatures promote the attack of

or -

The Solution: The Radziszewski reaction uses the hydroperoxide anion (

), which is a super-nucleophile (Alpha-effect). It attacks the nitrile carbon hundreds of times faster than

Module 2: Experimental Protocols & Workflows

Protocol A: Optimized Radziszewski Hydrolysis (Recommended)

Objective: Convert 2,6-difluoro-4-methoxybenzonitrile to amide without defluorination.

-

Dissolution: Dissolve 1.0 eq of Nitrile in DMSO (3-4 volumes). Note: DMSO is superior to Ethanol for solubilizing hindered nitriles.

-

Base Addition: Add 0.2 eq of NaOH (20% aq solution). Keep temp < 25°C.

-

Oxidant Addition: Slowly add 4.0 eq of

(30%) via addition funnel.-

Critical Control: The reaction is exothermic. Maintain internal temperature between 35-45°C . Do not exceed 50°C.

-

-

Quench: Stir for 1-2 hours. Monitor by HPLC. Once complete, pour into ice water (10 volumes).

-

Isolation: The product will precipitate. Filter and wash with cold water to remove DMSO/Peroxide.

Visualization: Synthesis Logic Flow

Caption: Comparative workflow showing why Route A minimizes thermal risks associated with defluorination.

Module 3: Troubleshooting Guide

Issue 1: Low Yield & Presence of "Acid" Impurity

-

Observation: HPLC shows a peak with a shifted retention time (Acid) alongside the Amide.

-

Root Cause: Over-hydrolysis. The amide is slowly hydrolyzing to the carboxylic acid.

-

Fix:

-

Quench Sooner: Do not let the reaction stir overnight. The conversion is typically complete in 1-3 hours.

-

pH Control: Ensure the quenching water is neutral. Residual base in the filter cake promotes hydrolysis during drying. Wash the cake until pH 7.

-

Issue 2: "Defluorinated" Byproducts (Yellowing of Product)

-

Observation: Product has a yellow tint; MS shows M-18 or M+16 patterns indicative of F

OH/OMe exchange. -

Root Cause:

reaction. The 2,6-difluoro positions are activated by the electron-withdrawing Nitrile group. Strong base ( -

Fix:

-

Lower Temperature: Keep reaction strictly

. -

Switch Solvent: If using Methanol/NaOH, you may form the methoxy-impurity (trimethoxy benzene). Switch to DMSO/Water to eliminate methoxide competition.

-

Issue 3: Incomplete Conversion (Starting Material Remains)

-

Observation: Nitrile peak persists despite excess

. -

Root Cause: Steric Hindrance. The 2,6-fluorines block the approach of the nucleophile.

-

Fix:

-

Increase Base Catalyst: Increase NaOH from 0.2 eq to 0.5 eq to generate more hydroperoxide anion (

). -

Phase Transfer: Add 5 mol% Tetrabutylammonium bromide (TBAB) if using a biphasic system (DCM/Water).

-

Module 4: Mechanism of Failure (Visualization)

Understanding the competition between the desired Amidation and the undesired

Caption: The hydroperoxide anion (HOO-) is kinetically favored to attack the nitrile, whereas Hydroxide (OH-) at high heat favors ring attack.

References

-

Optimization of Amide Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Radziszewski Reaction Specifics: McIsaac, J. E., et al. (1971). The Mechanism of the Radziszewski Reaction. The Journal of Organic Chemistry, 36(20), 3048–3052. Link

- Fluorine Substitution Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Nitrile Hydration Catalysis: Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA–H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Link

Technical Support Center: Purification of Crude 2,6-Difluoro-4-methoxybenzamide by Recrystallization

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude "2,6-Difluoro-4-methoxybenzamide" using recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the experimental process.

Foundational Knowledge: Pre-Experiment Essentials

Before initiating any purification protocol, a thorough understanding of the target compound's properties is paramount. This section addresses the fundamental questions necessary for designing a successful recrystallization experiment.

FAQ 1.1: What are the key physicochemical properties of 2,6-Difluoro-4-methoxybenzamide?

Understanding the molecular structure and physical characteristics is the first step in developing a robust purification strategy. The presence of two electron-withdrawing fluorine atoms, a methoxy group, and a primary amide functional group dictates its solubility, polarity, and crystalline nature.[1]

Table 1: Physicochemical Properties of 2,6-Difluoro-4-methoxybenzamide and Related Structures

| Property | 2,6-Difluoro-4-methoxybenzamide (Predicted/Related) | Rationale & Significance |

|---|---|---|

| Molecular Formula | C₈H₇F₂NO₂ | Essential for calculating molar quantities and theoretical yield. |

| Molecular Weight | 187.14 g/mol [2] | Critical for all mass-based calculations. |

| Appearance | Likely a white to off-white crystalline solid. | The crude product may have color due to impurities. Successful recrystallization should yield a purer, white solid. |

| Melting Point (MP) | Not readily available; related benzamides have MPs from 132-167 °C.[3] | The melting point is a crucial indicator of purity. A sharp melting point close to the literature value of the pure compound indicates high purity. Impurities typically depress and broaden the melting point range. |

| Solubility Profile | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.[4] | This differential solubility is the basis of recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but completely at elevated temperatures. |

FAQ 1.2: How do I select the optimal solvent for recrystallization?

Solvent selection is the most critical variable in recrystallization. The ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at or near its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the purified crystals.

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out".[5][6]

Given that 2,6-Difluoro-4-methoxybenzamide is an aromatic amide, polar solvents are a good starting point.[7] A mixed-solvent system may also be effective.[8]

Table 2: Potential Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |

|---|---|---|---|

| Ethanol | 78 | Polar Protic | Often a good choice for amides.[4] May have high solubility even at room temperature, potentially reducing yield. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer a better solubility differential. |

| Acetonitrile | 82 | Polar Aprotic | Can be excellent for recrystallizing amides, often yielding high-quality crystals.[7] |

| Ethyl Acetate | 77 | Moderately Polar | May work well, especially in a mixed-solvent system with a non-polar solvent like hexane. |

| Water | 100 | Very Polar | While amides can have some water solubility, it's often low.[4] Can be an excellent anti-solvent in a mixed system with a solvent like ethanol or acetone. |

| Toluene/Hexane | Varies | Non-polar Mix | A common mixed-solvent pair for compounds with moderate polarity.[9] The compound is first dissolved in hot toluene, and hexane is added until turbidity appears. |

Experimental Approach: To determine the best solvent, perform small-scale solubility tests. Place ~20-30 mg of the crude material into separate test tubes and add a potential solvent dropwise at room temperature, then with heating, to observe the solubility characteristics.

Standard Recrystallization Protocol

This section outlines a detailed, step-by-step methodology for the purification of 2,6-Difluoro-4-methoxybenzamide.

Workflow for Single-Solvent Recrystallization

Detailed Steps:

-

Dissolution: Place the crude 2,6-Difluoro-4-methoxybenzamide in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips). Continue adding small portions of the hot solvent until the solid just completely dissolves.[10] An excess of solvent will significantly reduce the final yield.[11]

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, a hot gravity filtration is required.[12][13] This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9] Use a pre-heated stemless funnel and fluted filter paper for best results.[13][14]

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[5] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities from the mother liquor.

-

Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

-

Analysis: Determine the melting point and calculate the percent recovery. A narrow melting point range indicates high purity.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization process in a question-and-answer format.

Problem 3.1: My compound will not dissolve, even after adding a large amount of boiling solvent.

-

Q: What is happening and what should I do?

-

A: This indicates that the chosen solvent is unsuitable because it is not a good solvent for your compound at any temperature. You must select a new solvent. If you have already added a large volume, you can remove it via rotary evaporation to recover your crude solid and start again with a different solvent from Table 2.

-

Problem 3.2: No crystals are forming, even after cooling in an ice bath.

-

Q: I have a clear solution, but no solid is precipitating. Why?

-

A: This is one of the most common issues and typically points to one of two causes:

-

Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated upon cooling.[6] The remedy is to boil off some of the solvent to increase the concentration of the solute, then attempt the cooling process again.[5]

-

Supersaturation: The solution may be supersaturated, but crystal nucleation has not occurred.[11] This is a state where the concentration of the solute is higher than its solubility limit, but the kinetic barrier to crystal formation has not been overcome.[15]

-

-

-

Q: How can I induce crystallization in a supersaturated solution?

-

A: Several techniques can be used to provide nucleation sites and trigger crystal growth:

-

Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus.[9][16][17] The microscopic scratches on the glass provide nucleation points for crystal formation.

-

Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9][17] This provides a perfect template for further crystal growth.

-

Flash Cooling: Briefly cool the flask in a dry ice/acetone bath. This can sometimes force nucleation, after which the flask should be returned to the ice-water bath for slower growth.

-

-

Sources

- 1. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]

- 2. 2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzamide 98 3424-93-9 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzamide

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Amidation Protocols[1]

Executive Summary

The synthesis of 2,6-Difluoro-4-methoxybenzamide is a critical step in the production of various kinase inhibitors and agrochemicals. While the target molecule appears structurally simple, the unique electronic environment created by the 2,6-difluoro substitution pattern introduces specific reactivity "traps" that do not occur in non-fluorinated analogs.[1]

This guide addresses the three most common failure modes:

-

Fluorine Displacement (

): Unintended substitution of the fluorine atom by nucleophiles (ammonia/amines). -

Over-Hydrolysis: Conversion of the nitrile or amide to the carboxylic acid.[1]

-

Ether Cleavage: Accidental demethylation of the 4-methoxy group.[1]

Module 1: The Amidation "Danger Zone" ( Competition)

The Problem

When converting 2,6-difluoro-4-methoxybenzoyl chloride to the amide using aqueous ammonia or ammonia gas, researchers often observe a polar impurity (approx. +15-20% mass) and lower-than-expected yields.[1]

The Mechanism

The carbonyl group at position 1 is electron-withdrawing, which activates the ortho positions (2 and 6) toward Nucleophilic Aromatic Substitution (

Visualization: Pathway Competition

Figure 1: Competition between the desired acyl substitution (Path A) and the undesired nucleophilic aromatic substitution (Path B).

Troubleshooting Protocol

| Symptom | Root Cause | Corrective Action |

| LCMS shows M+155 mass (Target is 187) | Fluorine Displacement. One fluorine (-19) replaced by | Lower Temperature: Conduct the ammonia addition at -10°C to 0°C . Do not allow the exotherm to exceed 5°C. |

| NMR shows loss of symmetry | Mono-substitution. The molecule is no longer symmetric; the two aromatic protons will split each other (doublets) instead of appearing as a singlet/multiplet.[1] | Switch Reagent: Use Ammonium Carbonate or Ammonium Acetate instead of free ammonia gas/liquid.[1] These are milder nucleophiles.[1] |

| Low Yield | Hydrolysis. Moisture in the reactor converted Acid Chloride back to Acid.[1] | Dry Solvents: Ensure DCM or THF is anhydrous.[1] Use a drying tube.[1] |

Module 2: Nitrile Hydrolysis (The "Stopping" Problem)

The Problem

When synthesizing the amide via hydrolysis of 2,6-difluoro-4-methoxybenzonitrile , the reaction often proceeds "too far," converting the desired amide into 2,6-difluoro-4-methoxybenzoic acid .[1]

The Mechanism

Nitrile hydrolysis is a consecutive reaction:

Optimization Protocol (Radziszewski Reaction)

Avoid strong acid/base hydrolysis if selectivity is poor. Use the oxidative hydrolysis method:

-

Reagents: Nitrile (1.0 eq),

(30%, 4.0 eq), -

Solvent: DMSO or Acetone/Water.[1]

-

Temperature: 0°C

Room Temperature. -

Why it works: The hydroperoxide anion (

) is a super-nucleophile that attacks the nitrile specifically to form the amide, but the conditions are mild enough to prevent further hydrolysis to the acid.[1]

Module 3: Precursor Integrity (Demethylation Risks)

The Problem

The 4-methoxy group is an ether.[1] While generally stable, it can be cleaved to a phenol (4-hydroxy) under specific harsh conditions often used in upstream synthesis or purification.

Critical "Do Not" List

-

DO NOT use Boron Tribromide (

) or Aluminum Chloride ( -

DO NOT use concentrated HI or HBr at reflux.[1]

Diagnosis:

-

H-NMR: Disappearance of the singlet at

3.8 ppm (Methoxy).[1] -

Solubility: The side product (Phenol) will be soluble in 1M NaOH; the target (Methoxy-Amide) is less soluble (though the amide proton has some acidity, the phenol is much more acidic).

FAQ: Rapid Response

Q: Can I use Thionyl Chloride (

Q: My product has a pink/reddish hue. Is it impure?

A: Likely yes. Polyfluorinated anilines (formed via trace

Q: How do I distinguish the

-

Target: Single peak (symmetric fluorines).

-

Impurity: Two distinct peaks (non-equivalent fluorines due to loss of symmetry).

Troubleshooting Flowchart

Figure 2: Diagnostic decision tree for common impurities.[1]

References

-

Preparation of 2,6-difluorobenzamide derivatives. Source: PubChem Patent Summary (US-5041674-A).[1] Context: Describes the activation of 2,6-difluoro positions and nitration/reduction pathways. URL:[Link]

-

Nucleophilic Arom

) on Fluoroarenes. Source:Journal of Organic Chemistry / NIH PubMed Central.[1] Context: Mechanisms of fluorine displacement in polyfluorinated aromatics by amine nucleophiles.[1] URL:[Link] -

Kinetics of 2,6-difluorobenzonitrile hydrolysis. Source: ResearchGate (Li et al.). Context: Detailed kinetics of the Nitrile

Amide

Sources

Technical Support Center: Dehydration of 2,6-Difluoro-4-methoxybenzamide